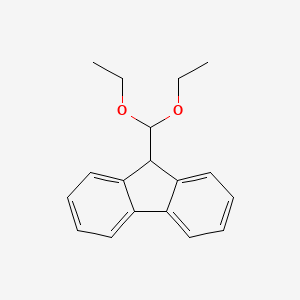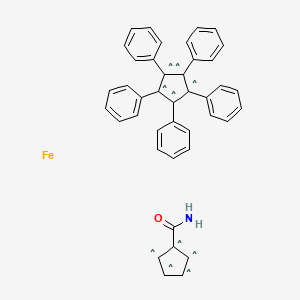
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride is a chiral diamine compound that has garnered interest in various fields of chemistry due to its unique structural properties. The compound is characterized by the presence of two cyclopropyl groups attached to an ethylenediamine backbone, making it a valuable building block in asymmetric synthesis and chiral ligand design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopropylamine and ethylenediamine.
Formation of Intermediate: Cyclopropylamine is reacted with ethylenediamine under controlled conditions to form the intermediate compound.
Chiral Resolution: The intermediate is subjected to chiral resolution techniques to obtain the desired (1S,2S)-(-) enantiomer.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high enantiomeric excess required for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The cyclopropyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include imines, oximes, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of chiral materials and as a building block in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism by which (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride exerts its effects is primarily through its role as a chiral ligand. It interacts with metal centers in catalytic systems, facilitating enantioselective reactions. The molecular targets include various transition metals, and the pathways involved are those of asymmetric catalysis, where the compound induces chirality in the products formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S)-1,2-Diphenylethylenediamine
- (1S,2S)-1,2-Bis(4-nitrophenyl)ethylenediamine
- (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Uniqueness
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride is unique due to its cyclopropyl groups, which impart distinct steric and electronic properties. These properties make it particularly effective in certain asymmetric catalytic reactions where other similar compounds may not perform as well.
Eigenschaften
CAS-Nummer |
1092953-43-9 |
|---|---|
Molekularformel |
C8H18Cl2N2 |
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
1,2-dicyclopropylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7(5-1-2-5)8(10)6-3-4-6;;/h5-8H,1-4,9-10H2;2*1H |
InChI-Schlüssel |
OTCFJCLSSIOTKE-UHFFFAOYSA-N |
Isomerische SMILES |
C1CC1[C@@H]([C@H](C2CC2)N)N.Cl.Cl |
Kanonische SMILES |
C1CC1C(C(C2CC2)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)
![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)

![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)



